molecular formula C16H9ClN2OS B13585867 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile

Katalognummer: B13585867
Molekulargewicht: 312.8 g/mol
InChI-Schlüssel: DXMZWMOURUXEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile is a heterocyclic compound that features a benzothiazepine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenyl isothiocyanate. This intermediate then undergoes cyclization with malononitrile in the presence of a base to yield the desired benzothiazepine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it can bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenyl)-4-oxoquinazoline: Similar in structure but with a quinazoline core.

    2-(4-Bromophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile: Similar but with a bromine atom instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a benzothiazepine core and a nitrile group. This combination of features contributes to its distinct chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C16H9ClN2OS

Molekulargewicht

312.8 g/mol

IUPAC-Name

2-(4-chlorophenyl)-4-oxo-5H-1,5-benzothiazepine-3-carbonitrile

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15-12(9-18)16(20)19-13-3-1-2-4-14(13)21-15/h1-8H,(H,19,20)

InChI-Schlüssel

DXMZWMOURUXEKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)C(=C(S2)C3=CC=C(C=C3)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.